An In-Depth Technical Guide to the Structure and Application of Bis-propargyl-PEG10
An In-Depth Technical Guide to the Structure and Application of Bis-propargyl-PEG10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-propargyl-PEG10, a bifunctional linker critical in the development of advanced therapeutics, particularly in the field of targeted protein degradation.
Core Structure and Chemical Identity
Bis-propargyl-PEG10 is a derivative of polyethylene glycol (PEG), a polymer well-regarded for its biocompatibility and solubility in aqueous solutions. The core of the molecule consists of a PEG chain with ten repeating ethylene glycol units. This central PEG chain is flanked on both ends by propargyl groups (a 2-propynyl functional group with the structure HC≡C−CH₂−) attached via an ether linkage.[1][2][3][4][5]
The precise chemical structure can be represented as:
HC≡C-CH₂-O-(CH₂CH₂O)₁₀-CH₂-C≡CH
This structure is supported by its systematic IUPAC name: 4,7,10,13,16,19,22,25,28,31-decaoxatetratriaconta-1,33-diyne .[3]
The presence of the two terminal alkyne functionalities makes Bis-propargyl-PEG10 a valuable homobifunctional crosslinker. These terminal alkynes are highly reactive in specific chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][6] This reaction allows for the efficient and specific covalent linking of Bis-propargyl-PEG10 to molecules containing azide functional groups, forming a stable triazole ring.[3][4]
Physicochemical Properties
A summary of the key quantitative data for Bis-propargyl-PEG10 is presented in the table below. This information is critical for its application in designing and synthesizing complex biomolecules.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₄₂O₁₀ | [3][7] |
| Molecular Weight | 490.59 g/mol | [3][7] |
| Exact Mass | 490.2778 | [3] |
| Purity | >95% - >98% (supplier dependent) | [7] |
| Appearance | White to off-white solid or oil | Supplier Data |
| Solubility | Soluble in water and most organic solvents | [4] |
Experimental Data: Structural Confirmation
The expected ¹H NMR signals for Bis-propargyl-PEG10 would include:
-
A triplet corresponding to the acetylenic proton (HC≡C-).
-
A doublet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-O-).
-
A complex multiplet for the repeating ethylene glycol protons (-O-CH₂CH₂-O-).
Experimental Protocols
Synthesis of Bis-propargyl-PEG10
The most common and efficient method for the synthesis of Bis-propargyl-PEG10 is the Williamson ether synthesis.[8] This reaction involves the deprotonation of the terminal hydroxyl groups of PEG₁₀-diol to form alkoxides, which then act as nucleophiles to displace a halide from propargyl bromide.
Materials:
-
Poly(ethylene glycol) diol (average Mn ~400 g/mol , corresponding to PEG-9/PEG-10 mixture)
-
Sodium hydride (NaH) or another strong base
-
Propargyl bromide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve poly(ethylene glycol) diol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (2.5 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure Bis-propargyl-PEG10.
Application in PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Bis-propargyl-PEG10 is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The following is a general protocol for the two-step synthesis of a PROTAC using Bis-propargyl-PEG10.
Step 1: Monofunctionalization of the Linker
-
Dissolve the azide-functionalized ligand for the target protein (1 equivalent) and Bis-propargyl-PEG10 (1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Add a solution of sodium ascorbate (0.5 equivalents) in water.
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the mono-alkyne functionalized intermediate by preparative HPLC.
Step 2: Final PROTAC Assembly
-
Dissolve the purified mono-alkyne intermediate from Step 1 (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a t-BuOH/water mixture.
-
Add sodium ascorbate (0.5 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) as in Step 1.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Visualizing the Role of Bis-propargyl-PEG10 in PROTAC Assembly
The following diagrams, generated using the DOT language, illustrate the chemical structure of Bis-propargyl-PEG10 and its application in the synthesis of a PROTAC molecule.
Caption: Chemical structure of Bis-propargyl-PEG10.
Caption: Workflow for PROTAC synthesis using Bis-propargyl-PEG10.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Bis-Propargyl-PEG10 - CD Bioparticles [cd-bioparticles.net]
- 5. Bis-propargyl-PEG10 - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
